1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide
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Description
The compound “1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)methanesulfonamide” is a complex organic molecule. It has a molecular formula of C17H27NO5S2 and a molecular weight of 389.536 .
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C17H27NO5S2. It contains a bicyclic heptane structure with two methyl groups and an oxo group, a methanesulfonamide group, and a methoxytetrahydrothiophene group . For a detailed structural analysis, it would be best to use specialized software to visualize the 3D structure of the molecule.Scientific Research Applications
Physicochemical Properties and Ecotoxicity
A study examined the physicochemical properties and ecotoxicity of protic ionic liquids (PILs), including those possessing a camphorsulfonate anion with different cations related to the chemical structure of interest. These ionic liquids were characterized for their density, viscosity, thermal degradation, and Brönsted acidity. The study also investigated the ecotoxicity of these ionic liquids on various human pathogenic bacteria (Sardar et al., 2018).
Synthesis and Chemical Reactions
Another research focused on the synthesis and aminolysis of a compound similar to the chemical of interest. The study explored the reactions and regioselectivity of these transformations, which were determined using IR and NMR spectroscopy and mass spectrometry (Palchikov, Prid’ma, & Kas’yan, 2014).
Structural Studies
There have been several structural studies involving related compounds. For example, the structure of 18-crown-6–bis(methyl 10-camphorsulfonate) was studied, where the guest molecules are coordinated in a way that compensates for the dipoles (Chěnevert, Gagnon, & Bélanger-Gariépy, 1993). Another study examined the conformations and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and its molecular structure (Sterkhova, Moskalik, & Shainyan, 2014).
Molecular Mechanics Calculations
A study conducted molecular mechanics calculations on sulfides, including compounds structurally related to the chemical of interest. This research aimed to understand the structures and properties of these sulfides (Allinger, Quinn, Rahman, & Chen, 1991).
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[(3-methoxythiolan-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S2/c1-14(2)12-4-5-16(14,13(18)8-12)11-23(19,20)17-9-15(21-3)6-7-22-10-15/h12,17H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCUTJRDUCDNIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC3(CCSC3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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